molecular formula C23H20N4OS B5978539 N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B5978539
M. Wt: 400.5 g/mol
InChI Key: NSLCREKQKARIFV-UHFFFAOYSA-N
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Description

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a phenyl group at the 4-position of the triazole ring, a p-tolyl (4-methylphenyl) group at the 5-position, and a thioacetamide moiety linked to an N-phenyl group. Its molecular weight is 400.5 g/mol, with a purity of 97% (CAS: 332914-57-5) .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-17-12-14-18(15-13-17)22-25-26-23(27(22)20-10-6-3-7-11-20)29-16-21(28)24-19-8-4-2-5-9-19/h2-15H,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLCREKQKARIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine. The reaction is usually carried out in boiling ethanol . The structure of the compound is confirmed through spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

Synthetic Route Overview

  • Formation of Triazole Ring : The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and aldehydes or ketones.
  • Thioacetamide Introduction : The thioacetamide moiety is introduced through nucleophilic substitution reactions involving thiols and acetamides.
  • Final Product Isolation : Purification methods such as chromatography are employed to isolate the final product.

Antioxidant Properties

Recent studies have shown that N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits significant antioxidant activity. It has been reported to possess a 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene (BHT), as measured by the Ferric Reducing Antioxidant Power (FRAP) assay . This characteristic makes it a potential candidate for developing antioxidant agents in pharmaceutical formulations.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. The triazole ring is known for its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism positions it as a promising antifungal agent in medicinal chemistry .

Anticancer Potential

Research indicates that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been evaluated for its anticancer potential against several cancer cell lines, showing promising results that warrant further investigation .

Medicinal Chemistry

This compound is being explored for its potential use in drug development due to its diverse biological activities:

  • Antifungal Agents : Its structural similarity to existing antifungal drugs positions it as a candidate for new formulations.
  • Antioxidants : Its superior antioxidant properties suggest applications in preventing oxidative stress-related diseases.
  • Anticancer Drugs : Ongoing studies are assessing its efficacy against various cancer types.

Industrial Applications

The compound's ability to act as an intermediate in the synthesis of more complex organic molecules makes it valuable in industrial applications. Its unique structural features enable the development of novel compounds with tailored biological activities .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antioxidant Activity : A study conducted by Šermukšnytė et al. (2022) demonstrated that the compound exhibited significant antioxidant properties through FRAP assays .
  • Antimicrobial Efficacy : Research published in Molecules illustrated its effectiveness against specific fungal strains, reinforcing its potential as an antifungal agent .
  • Anticancer Research : Preliminary findings from cell line studies indicated that this compound could inhibit tumor growth in vitro, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Structure : 4-Ethylphenyl (R1), 3-pyridinyl (R2), and N-4-ethylphenyl (R3).
  • Activity : Potent agonist of insect Orco receptors, used to study olfactory signaling .
  • Key Difference : Replacement of the p-tolyl group in the target compound with a 3-pyridinyl group enhances interaction with ion channels in insects.

OLC15 (N-(4-Butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Structure : 4-Butylphenyl (R1), 2-pyridinyl (R2), and N-4-butylphenyl (R3).
  • Activity : Orco receptor antagonist, demonstrating that alkyl chain length (butyl vs. ethyl) and pyridine isomerism (2-pyridinyl vs. 3-pyridinyl) switch activity from agonist to antagonist .

2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

  • Structure : Phenyl (R1), pyridin-4-yl (R2), and N-p-tolyl (R3).
  • Application : Structural similarity to the target compound but with a pyridin-4-yl group instead of p-tolyl, highlighting the role of aromatic substituents in solubility and receptor binding .

Melting Points and Solubility

  • VUAA1 : Synthesized via specialized protocols (e.g., Max-Planck Institute), with solubility in DMSO for biological assays .
  • Compounds 6a–6c () : Higher melting points (161–184°C) due to pyridin-2-yl and allyl groups, with recrystallization in H2O:EtOH (1:1) .

Comparative Data Table

Compound Name R1 (4-position) R2 (5-position) R3 (Acetamide) Activity/Application Melting Point (°C) Reference
Target Compound Phenyl p-Tolyl N-Phenyl Lab use (potential bioactivity) Not reported
VUAA1 4-Ethylphenyl 3-Pyridinyl N-4-Ethylphenyl Orco agonist Not reported
OLC15 4-Butylphenyl 2-Pyridinyl N-4-Butylphenyl Orco antagonist Not reported
5m (Butylthio-phenyl derivative) Phenyl Butylthio - Synthetic intermediate 147–149
Compound 4 (Hydrazone derivative) Phenyl 2-(Phenylamino)ethyl N'-indolinylidene Cancer cell migration inhibitor 252–253

Biological Activity

N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of 4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole with an appropriate acetamide derivative. The synthesis typically yields a high purity product, which can be characterized using techniques such as NMR and mass spectrometry. For instance, the compound has a molecular formula of C23H20N4OSC_{23}H_{20}N_{4}OS and a molecular weight of 400.50 g/mol .

Antioxidant Activity

One of the notable biological activities of this compound is its antioxidant capacity. In comparative studies using the Ferric Reducing Antioxidant Power (FRAP) assay, it demonstrated a reducing power of 106.25 μM Fe²⁺, surpassing that of butylated hydroxytoluene (BHT) and ascorbic acid . This suggests that this compound may serve as a potent candidate for antioxidant therapy.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various human cancer cell lines. For example, derivatives of similar triazole compounds have shown promising results against breast cancer (MCF-7), hepatocellular carcinoma (Hep-G2), and neuroblastoma (SKNMC). The IC₅₀ values for these activities were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Cell Line IC₅₀ (µM) Standard Drug Standard IC₅₀ (µM)
MCF-7 (Breast)0.56Doxorubicin0.79
Hep-G2 (Liver)0.79Etoposide30.16
SKNMC (Neuroblastoma)25--

These findings indicate that triazole derivatives can induce apoptosis in cancer cells, thereby providing a rationale for further development as anticancer agents.

Antimicrobial Activity

Research has also indicated that triazole derivatives exhibit antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the phenoxy group in these compounds has been linked to enhanced antibacterial activity.

Case Studies

Several studies have highlighted the biological effects of triazole derivatives:

  • Antioxidant Properties : A study comparing various triazole compounds found that those with specific substituents exhibited higher antioxidant activities than traditional antioxidants .
  • Cancer Cell Line Studies : A series of phenylthiazole derivatives were synthesized and tested against cancer cell lines using MTT assays. The results indicated varying degrees of cytotoxicity that warrant further investigation into their mechanisms .
  • Antimicrobial Efficacy : Research into triazole derivatives has demonstrated their potential as broad-spectrum antimicrobial agents, particularly in veterinary applications for treating fungal infections .

Q & A

Q. What are the optimized synthetic routes for N-Phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution and condensation reactions. For example:

  • Step 1: React 4-phenyl-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione with epoxide derivatives (e.g., 2-methyloxirane) in water using K₂CO₃ as a base, yielding intermediates with ~79% efficiency .
  • Step 2: Condense the intermediate with N-phenyl-2-chloroacetamide using reflux conditions (150°C, pyridine/Zeolite catalyst) .
  • Monitoring: Track reaction progress via TLC (hexane:ethyl acetate = 9:1) and purify via recrystallization (ethanol) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to verify proton environments (e.g., δ 2.29–4.34 ppm for methyl and thioether groups) .
  • Chromatography: Employ hydrophilic interaction liquid chromatography (HILIC) to assess purity and retention behavior under varying temperatures .
  • Mass Spectrometry: Confirm molecular weight (e.g., via ESI-MS) and compare with theoretical values (e.g., m/z 489.55 for C₂₅H₂₃N₅O₄S analogs) .

Q. What initial biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antioxidant Activity: Perform DPPH radical scavenging assays (IC₅₀ values) and reducing power assays (absorbance at 700 nm) .
  • Antimicrobial Screening: Use agar diffusion methods against E. coli or Xanthomonas campestris; measure inhibition zones .
  • Cytotoxicity: Conduct MTT assays on cancer cell lines (e.g., HeLa) at concentrations of 10–100 µM .

Q. What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage: Keep at 2–8°C in airtight containers, protected from moisture and light .
  • Safety: Use fume hoods for handling; avoid skin contact (wear nitrile gloves) due to potential toxicity .

Advanced Research Questions

Q. How can advanced synthetic techniques improve yield or selectivity?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 20–30 minutes at 150°C) while maintaining ~85% yield .
  • Catalyst Optimization: Test Zeolite (Y-H) vs. K₂CO₃ for regioselective thioether bond formation .

Q. What pharmacokinetic parameters should be studied for this compound?

Methodological Answer:

  • Half-Life (t₁/₂): Perform intragastric administration in rodent models; analyze serum via LC-MS to determine t₁/₂ (e.g., 0.32 hours for analogs) .
  • Metabolite Identification: Use HPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How do thermodynamic properties influence chromatographic behavior?

Methodological Answer:

  • Retention Factor (k): Measure k at 25–40°C using HILIC; calculate ΔH° (enthalpy) and ΔS° (entropy) to model retention mechanisms .
  • Mobile Phase Optimization: Adjust acetonitrile/water ratios (70:30 to 50:50) to balance resolution and analysis time .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Modifications: Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance antibacterial activity .
  • Triazole Core: Compare 1,2,4-triazole vs. 1,2,3-triazole analogs to assess impact on antioxidant potency .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization: Replicate DPPH assays under controlled O₂ levels to minimize variability in radical scavenging results .
  • Strain-Specific Activity: Test against isogenic bacterial strains to identify resistance mechanisms (e.g., efflux pumps) .

Q. What strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with bacterial tyrosine kinases or human cytochrome P450 enzymes .
  • In Vitro Targets: Perform kinase inhibition assays (IC₅₀) and ROS detection (DCFH-DA probe) to link bioactivity to pathways .

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